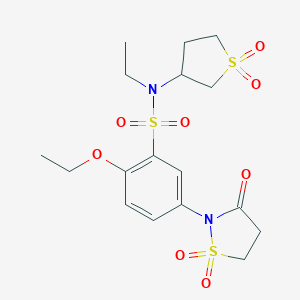
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as FPhC, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic applications. FPhC is a synthetic compound that is derived from natural flavonoids found in plants, such as quercetin and rutin.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell growth and survival. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to activate the Nrf2 pathway, which is a key pathway involved in the antioxidant defense system.
Efectos Bioquímicos Y Fisiológicos
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, as well as its toxicity profile. Additionally, studies on the structure-activity relationship of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one may lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one involves the condensation of 2-hydroxyacetophenone with 2-phenylethanol using a catalyst such as p-toluenesulfonic acid. This is followed by the reaction of the resulting intermediate with 2-furoic acid in the presence of a base such as potassium carbonate. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one |
|---|---|
Fórmula molecular |
C21H16O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(2-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C21H16O4/c22-19-16-9-4-5-10-17(16)25-20(18-11-6-13-23-18)21(19)24-14-12-15-7-2-1-3-8-15/h1-11,13H,12,14H2 |
Clave InChI |
RTSHGBHCPGAISX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)